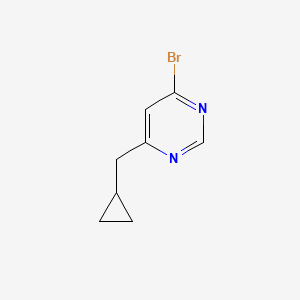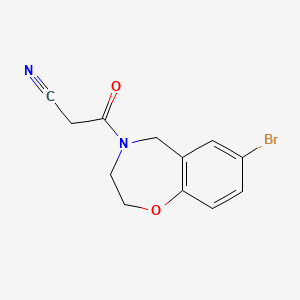
4-Bromo-nicotinic acid methyl ester hydrobromide
Übersicht
Beschreibung
“4-Bromo-nicotinic acid methyl ester hydrobromide” is a chemical compound that has been utilized in numerous scientific investigations across multiple fields of research and industry. It is also known by other names such as “Methyl 4-bromonicotinate”, “4-Bromo-3-pyridinecarboxylic acid methyl ester”, and "3-pyridinecarboxylic acid, 4-bromo-, Methyl ester" .
Molecular Structure Analysis
The molecular structure of “4-Bromo-nicotinic acid methyl ester hydrobromide” is represented by the InChI code1S/C7H6BrNO2.BrH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H . The molecular weight of the compound is 296.94 g/mol. Physical And Chemical Properties Analysis
The physical form of “4-Bromo-nicotinic acid methyl ester hydrobromide” is solid . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-Bromo-nicotinic acid methyl ester hydrobromide is utilized in various chemical syntheses. For instance, it's involved in the synthesis of alkyl-substituted ethyl nicotinates from 3-cyano-2(1H)-pyridones, showcasing its role in pyridine modifications (Paine, 1987).
- The compound has applications in the synthesis of radiolabeled compounds. A study describes its use in the synthesis of 1-carboxy-N,N,N-tri-[methyl-14C] methanaminium chloride (betaine [methyl-14C]hydrochloride), demonstrating its relevance in radiochemical studies (Goszczyński & Crawford, 1996).
Biological and Pharmaceutical Research
- The chemical has been investigated for its antimicrobial properties. Research on 3-coumarinoyl pyridinium and quinolinium bromides, derived from 4-Bromo-nicotinic acid methyl ester hydrobromide, highlights its potential in developing new antimicrobial agents (Porwal, Jayashree, & Attimarad, 2009).
Catalysis and Reaction Studies
- The compound is used in studies focusing on chemical hydrolysis and catalysis. For example, it is utilized in research assessing the hydrolysis rates of various esters of nicotinic acid, which is crucial for understanding reaction kinetics in chemical and pharmaceutical processes (Wernly-Chung, Mayer, Anna, & Testa, 1990).
Novel Synthetic Routes
- Research also involves exploring new synthetic pathways using this compound. It has been used to synthesize various nicotinic acid derivatives, showcasing its versatility in chemical synthesis (Robert, Bonneau, Hoarau, & Marsais, 2006).
Analytical Chemistry Applications
- In analytical chemistry, the compound is used in the densitometry evaluation of separation effects of nicotinic acid derivatives, demonstrating its role in chromatographic studies (Pyka & Klimczok, 2007).
Wirkmechanismus
While the mechanism of action of “4-Bromo-nicotinic acid methyl ester hydrobromide” is not clear, it is thought that methyl nicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life . Methyl nicotinate undergoes ester hydrolysis to form nicotinic acid and methanol .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-bromopyridine-3-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.BrH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJVHCAMIHYKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382704.png)


![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)
methanol hydrochloride](/img/structure/B1382709.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride](/img/structure/B1382711.png)
![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B1382712.png)

![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)

![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382722.png)

![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382724.png)